

3-bromo-1H-quinolin-2-one molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-bromo-1H-quinolin-2-one**

Cat. No.: **B1331375**

[Get Quote](#)

An In-depth Technical Guide to **3-bromo-1H-quinolin-2-one**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-bromo-1H-quinolin-2-one**, a heterocyclic compound of significant interest in medicinal chemistry. This document covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and derivatization, and its role as a scaffold for developing inhibitors of key signaling pathways implicated in cancer.

Physicochemical Properties

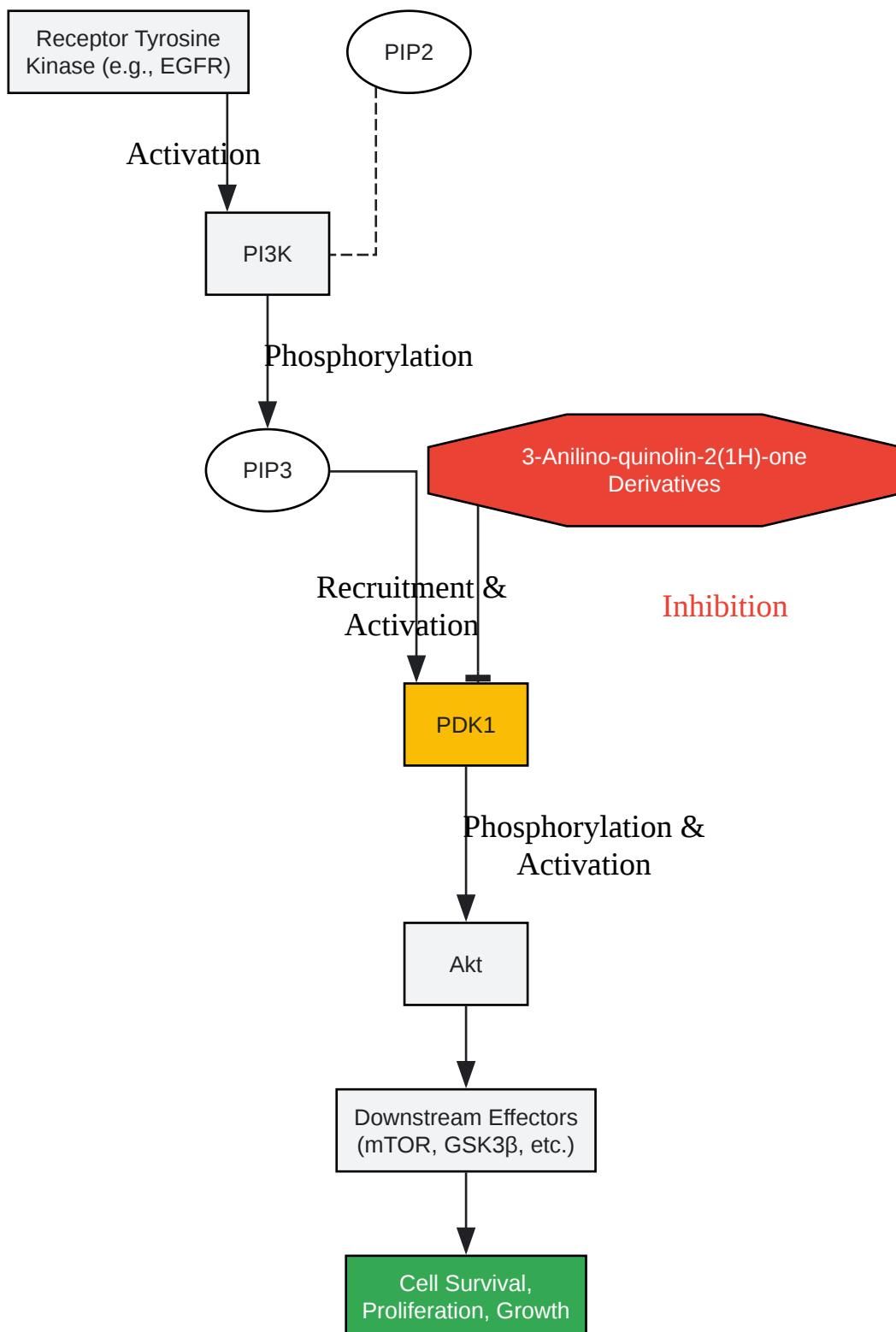
3-bromo-1H-quinolin-2-one is a solid organic compound. Its core structure consists of a quinolin-2-one moiety with a bromine atom substituted at the C3 position. This bromine atom serves as a versatile chemical handle for further synthetic modifications.

Table 1: Physicochemical and Identification Data for **3-bromo-1H-quinolin-2-one**

Property	Value	Reference
Molecular Weight	224.05 g/mol	[1] [2] [3]
Molecular Formula	C ₉ H ₆ BrNO	[1] [2] [3]
CAS Number	939-16-2	[1] [2]
Physical State	Solid	[2]
Boiling Point	395.2 °C	[3]
Flash Point	260 °C	[3]
Canonical SMILES	O=C1NC2=CC=CC=C2C=C1Br	[2] [3]
InChI Key	AGARPHPERRYPRP-UHFFFAOYSA-N	[1] [2]

Biological Activity and Therapeutic Potential

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. **3-bromo-1H-quinolin-2-one**, in particular, serves as a crucial intermediate for the synthesis of targeted therapeutic agents.


Inhibition of Receptor Tyrosine Kinases

3-bromoquinolin-2(1H)-one has been identified as a synthetic compound that can be used to create derivatives that inhibit cancer cell growth.[\[3\]](#) These derivatives function by targeting and binding to receptor ligands for key oncogenic proteins, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[\[3\]](#)

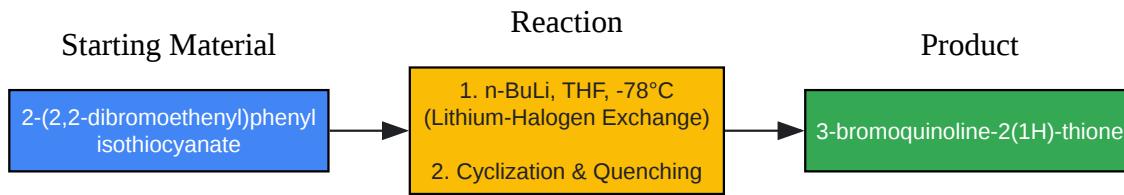
PDK1 Inhibition and the PI3K/Akt Signaling Pathway

Derivatives of **3-bromo-1H-quinolin-2-one** have been synthesized and evaluated as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[\[4\]](#) PDK1 is a master regulator in the PI3K/Akt signaling pathway, which is frequently hyperactivated in numerous human cancers and promotes cell survival, proliferation, and growth.[\[4\]](#) The development of novel 3-anilino-

quinolin-2(1H)-ones, synthesized from a 3-bromo-quinolin-2(1H)-one precursor, represents a strategic approach to targeting this critical cancer pathway.[4]

[Click to download full resolution via product page](#)

PDK1's role in the PI3K/Akt pathway and inhibition point.


Experimental Protocols

The following sections detail synthetic and analytical methodologies relevant to **3-bromo-1H-quinolin-2-one**.

Synthesis of 3-bromoquinoline-2(1H)-thiones (Precursor)

A common route to **3-bromo-1H-quinolin-2-one** involves the synthesis of the corresponding thione, which can then be converted to the desired product. This method starts from readily available 2-(2,2-dibromoethenyl)phenyl isothiocyanates.[5][6]

Workflow for Synthesis of a Quinolinone Precursor

[Click to download full resolution via product page](#)

Synthesis of a key precursor for **3-bromo-1H-quinolin-2-one**.

Methodology:

- Preparation: The starting material, 2-(2,2-dibromoethenyl)phenyl isothiocyanate, is prepared in a five-step sequence from commercially available 2-nitrobenzaldehydes.[6]
- Lithium-Halogen Exchange: The isothiocyanate (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.[5]
- Cyclization: n-Butyllithium (n-BuLi, 1.0 equivalent) is added dropwise. The reaction mixture is stirred for 5 minutes, during which a stereoselective lithium-halogen exchange occurs,

followed by spontaneous cyclization.[\[5\]](#)

- Workup: The reaction is quenched with an aqueous solution. After extraction and purification (e.g., recrystallization), the 3-bromoquinoline-2(1H)-thione product is isolated.[\[6\]](#)

Derivatization via Buchwald-Hartwig Cross-Coupling

3-bromo-1H-quinolin-2-one is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functionalities at the C3 position. The Buchwald-Hartwig amination is used to synthesize 3-anilino-quinolin-2(1H)-ones, which have been investigated as PDK1 inhibitors.[\[4\]](#)

Methodology:

- Reactants: A reaction vessel is charged with the 3-bromo-6-substituted-quinolin-2(1H)-one, a functionalized aniline, a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs_2CO_3).
- Solvent: An anhydrous, deoxygenated solvent such as toluene or dioxane is added.
- Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).
- Isolation: Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography.

Derivatization via Palladium-Catalyzed C-H Functionalization

This protocol allows for the coupling of **3-bromo-1H-quinolin-2-ones** with various azoles to synthesize 3-(heteroaryl)quinolin-2(1H)-ones, which have been explored as potential Hsp90 inhibitors.[\[7\]](#)

Methodology:

- Catalyst System: The reaction employs a bimetallic catalyst system of $\text{Pd}(\text{OAc})_2$ and CuI , with PPh_3 as the ligand and LiOtBu as the base.[7]
- Reaction Conditions: The **3-bromo-1H-quinolin-2-one** and the desired azole are dissolved in 1,4-dioxane. The catalysts, ligand, and base are added, and the reaction proceeds rapidly. [7]
- Purification: After the reaction is complete, the mixture is worked up and the product is purified, typically by column chromatography, to yield the 3-(heteroaryl)quinolin-2(1H)-one derivatives in good to excellent yields.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-BROMOQUINOLIN-2(1H)-ONE | CAS: 939-16-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 3-Bromoquinolin-2(1H)-one | 939-16-2 | AAA93916 [biosynth.com]
- 4. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-bromo-1H-quinolin-2-one molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1331375#3-bromo-1h-quinolin-2-one-molecular-weight\]](https://www.benchchem.com/product/b1331375#3-bromo-1h-quinolin-2-one-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com